molecular formula C14H9Br4N B14473326 1,3,6,8-Tetrabromo-9-ethyl-9H-carbazole CAS No. 66294-03-9

1,3,6,8-Tetrabromo-9-ethyl-9H-carbazole

Cat. No.: B14473326
CAS No.: 66294-03-9
M. Wt: 510.8 g/mol
InChI Key: AADOXSWFWWSLHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Carbazole (B46965) Framework in Contemporary Chemistry

The carbazole framework, a tricyclic aromatic heterocycle, is a cornerstone in modern organic chemistry due to its rigid and planar structure, which imparts exceptional thermal and chemical stability. nih.gov This unique architecture also provides a platform for extensive π-conjugation, leading to intriguing photophysical and electronic properties. nih.gov Consequently, carbazole-based molecules are integral to the development of advanced materials, particularly in the field of organic electronics where they are utilized as building blocks for organic light-emitting diodes (OLEDs), solar cells, and thin-film transistors. mdpi.com The nitrogen atom within the carbazole ring offers a reactive site for functionalization, allowing for the fine-tuning of the molecule's electronic and physical properties to suit specific applications. nih.gov

Overview of Halogenated Carbazole Compounds in Academic Studies

The introduction of halogen atoms onto the carbazole skeleton significantly modifies its electronic and photophysical properties. Halogenation, particularly bromination and chlorination, can enhance the spin-orbit coupling, which is advantageous for applications in phosphorescent OLEDs. Furthermore, the presence of halogens can influence the molecular packing in the solid state, which in turn affects charge transport properties. Academic research has extensively explored polyhalogenated carbazoles, investigating how the number and position of halogen substituents impact their synthesis, reactivity, and performance in various applications. mdpi.com These studies are crucial for the rational design of new materials with tailored functionalities.

Research Trajectories of N-Substituted Carbazole Systems

Substitution at the nitrogen atom (N-9 position) of the carbazole ring is a common strategy to improve the solubility and processability of carbazole-based materials. nih.gov The introduction of various alkyl or aryl groups at this position can also influence the electronic properties and molecular geometry. Research in this area is focused on synthesizing a diverse array of N-substituted carbazoles and evaluating their performance as hole-transporting materials, hosts for phosphorescent emitters, and as components of thermally activated delayed fluorescence (TADF) materials. mdpi.comnih.gov The systematic study of how different N-substituents affect device efficiency, stability, and longevity is a key trajectory in the ongoing development of next-generation organic electronic devices.

Chemical Profile of 1,3,6,8-Tetrabromo-9-ethyl-9H-carbazole

The compound this compound is a heavily halogenated derivative of N-ethylcarbazole. Its structure is characterized by a central carbazole core with bromine atoms occupying the 1, 3, 6, and 8 positions, and an ethyl group attached to the nitrogen atom.

Synthesis and Crystallization

The synthesis of this compound is typically achieved through the bromination of 9-ethyl-9H-carbazole. A common laboratory-scale synthesis involves reacting 9-ethyl-9H-carbazole with N-bromosuccinimide (NBS) in a solvent such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of bromine atoms onto the carbazole ring. nih.gov Upon completion, the product is precipitated by pouring the reaction mixture into water and can then be purified by crystallization, often from a mixture of isopropanol (B130326) and DMF, to yield yellowish needles. nih.gov

Synthesis Reaction Details

Reactant 1 Reactant 2 Solvent Temperature Duration Yield

Crystal Structure and Molecular Geometry

The crystal structure of this compound has been determined using X-ray crystallography. The tricyclic carbazole ring system is nearly planar. nih.gov In the crystal, there are notable Br⋯Br contacts that are slightly shorter than the sum of the van der Waals radii, suggesting the presence of halogen bonding interactions which can influence the molecular packing. nih.gov

Crystallographic Data

Parameter Value
Chemical Formula C₁₄H₉Br₄N
Molecular Weight 510.85 g/mol
Crystal System Monoclinic
a 4.202 (2) Å
b 14.654 (6) Å
c 12.245 (6) Å
β 92.758 (18)°

Data sourced from Bezuglyi et al. (2015). nih.gov

Research Findings and Potential Applications

While extensive research has been conducted on various carbazole derivatives for applications in organic electronics, specific studies detailing the performance of this compound are limited in publicly available literature. However, based on the known properties of halogenated and N-substituted carbazoles, its potential utility can be inferred. The presence of four bromine atoms is expected to result in a high triplet energy, making it a candidate as a host material for phosphorescent emitters in OLEDs. The N-ethyl group enhances solubility, which is beneficial for solution-based processing of electronic devices.

Potential Research Applications

Area of Application Rationale
Host Material for PhOLEDs The high degree of bromination likely leads to a high triplet energy, which is necessary to efficiently host high-energy phosphorescent emitters.
Hole-Transporting Material The carbazole core is known for its excellent hole-transporting capabilities, a fundamental requirement for many organic electronic devices. nih.gov

Further experimental investigation into the photophysical and electrochemical properties of this compound is necessary to fully elucidate its potential and validate these inferred applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66294-03-9

Molecular Formula

C14H9Br4N

Molecular Weight

510.8 g/mol

IUPAC Name

1,3,6,8-tetrabromo-9-ethylcarbazole

InChI

InChI=1S/C14H9Br4N/c1-2-19-13-9(3-7(15)5-11(13)17)10-4-8(16)6-12(18)14(10)19/h3-6H,2H2,1H3

InChI Key

AADOXSWFWWSLHP-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2Br)Br)C3=C1C(=CC(=C3)Br)Br

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways of 1,3,6,8 Tetrabromo 9 Ethyl 9h Carbazole

Strategies for Regioselective Bromination of 9-Ethyl-9H-carbazole

The regioselectivity of electrophilic aromatic bromination on the 9-ethyl-9H-carbazole core is directed by the activating nature of the nitrogen atom within the pyrrole (B145914) ring. The positions most susceptible to electrophilic attack are C-3, C-6, C-1, and C-8. Achieving tetrasubstitution at these specific positions involves driving the reaction to completion to overcome the deactivating effect of the bromine atoms added in successive steps.

N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of aromatic compounds, including carbazole (B46965) derivatives. nih.govnih.govorganic-chemistry.org It serves as a source of electrophilic bromine, particularly in polar aprotic solvents. The synthesis of 1,3,6,8-Tetrabromo-9-ethyl-9H-carbazole can be effectively achieved by reacting 9-Ethyl-9H-carbazole with an excess of NBS. nih.gov In a typical procedure, 9-Ethyl-9H-carbazole is treated with a solution of N-bromosuccinimide. nih.gov The reaction proceeds via a stepwise electrophilic aromatic substitution mechanism until all four target positions (1, 3, 6, and 8) are brominated. While NBS is effective for achieving high levels of bromination, controlling the reaction to obtain a specific isomer, such as the 1,3,6,8-tetrabromo derivative, is paramount. vanderbilt.edu

A direct synthesis involves dissolving 9-Ethyl-9H-carbazole with N-bromosuccinimide in a suitable solvent. nih.gov The reaction mixture is then heated for an extended period to ensure the completion of the tetrabromination. nih.gov Monitoring the reaction's progress, often by thin-layer chromatography (TLC), is crucial to determine the point of completion. nih.govnih.gov

ReactantReagentMolar Ratio (Reactant:Reagent)Yield (%)Reference
9-Ethyl-9H-carbazoleN-Bromosuccinimide (NBS)1 : 4.576 nih.gov

Achieving a high yield and selectivity for this compound hinges on the careful optimization of several reaction parameters, most notably the choice of solvent and the control of temperature.

The solvent plays a critical role in NBS-mediated bromination reactions. Polar aprotic solvents are generally preferred as they can facilitate the generation of the electrophilic bromine species from NBS. For the synthesis of this compound, N,N-Dimethylformamide (DMF) has been successfully employed as the reaction solvent. nih.gov DMF is capable of dissolving both the carbazole substrate and the NBS reagent, creating a homogeneous reaction environment conducive to high conversion. nih.gov

Other solvents have been used for the bromination of carbazoles, with varying degrees of success and selectivity. For instance, acetonitrile (B52724) has been noted to promote high para-selectivity in some electrophilic aromatic brominations with NBS. nih.gov The use of dichloromethane (B109758) (CH2Cl2) and acetic acid (AcOH) has also been reported in the bromination of other carbazole derivatives. researchgate.net The choice of solvent can influence the reaction rate and the distribution of mono-, di-, tri-, and tetra-brominated products.

SolventSubstrateProductReference
N,N-Dimethylformamide (DMF)9-Ethyl-9H-carbazoleThis compound nih.gov
N,N-Dimethylformamide (DMF)9-ethyl-carbazole3-bromo-9-ethyl-9H-carbazole nih.gov
Acetonitrile (MeCN)Various Arenespara-Bromoarenes nih.gov

Temperature is a critical parameter in controlling the rate and selectivity of halogenation reactions. The bromination rate is strongly dependent on the reaction temperature. nih.gov For the synthesis of this compound, the reaction mixture is heated, for example, at 60°C for 24 hours. nih.gov This elevated temperature provides the necessary activation energy to overcome the energy barrier for the successive bromination steps, particularly for the introduction of the third and fourth bromine atoms onto the increasingly electron-deficient carbazole ring.

Maintaining a consistent temperature is essential. Insufficient heat may lead to an incomplete reaction, resulting in a mixture of lesser-brominated carbazoles, while excessively high temperatures could potentially lead to side reactions or degradation of the product. The optimal temperature ensures that the reaction proceeds to completion within a reasonable timeframe, maximizing the yield of the desired tetrabrominated product. nih.gov

Temperature (°C)Duration (hours)SubstrateProductReference
60249-Ethyl-9H-carbazoleThis compound nih.gov
Room Temperature249-ethyl-carbazole3-bromo-9-ethyl-9H-carbazole nih.gov

Optimization of Reaction Parameters for High Selectivity

Isolation and Purification Protocols for Brominated Carbazole Derivatives

Following the completion of the synthesis, the isolation and purification of this compound are critical steps to obtain a high-purity product. The typical work-up procedure involves quenching the reaction mixture to precipitate the crude product.

A common method for isolation is to pour the reaction solution into a large volume of ice water. nih.govnih.gov This causes the organic, non-polar product to precipitate out of the polar aqueous solution. The resulting solid can then be collected by filtration. nih.gov

Crystallization is a powerful technique for the purification of solid organic compounds. The selection of an appropriate solvent or solvent system is key to successful crystallization. For this compound, a mixed solvent system has been shown to be effective. The crude precipitate is crystallized from a mixture of isopropanol (B130326) and DMF, with a reported volume ratio of approximately 5:1. nih.gov This process yields the final product as yellowish bulk material, which consists of colorless needles upon microscopic examination. nih.gov

The principle of crystallization relies on the difference in solubility of the desired compound and impurities in the chosen solvent at different temperatures. The crude product is dissolved in a minimum amount of the hot solvent mixture, and as the solution cools, the solubility of the target compound decreases, leading to the formation of high-purity crystals while impurities remain in the solution. Other brominated carbazole derivatives have been successfully purified by crystallization from solvents such as methanol (B129727) and 95% ethanol. nih.govorgsyn.org

CompoundCrystallization Solvent(s)Reference
This compoundIsopropanol / DMF (5:1) nih.gov
3-bromo-9-ethyl-9H-carbazoleMethanol nih.gov
3,6-dibromo-9-ethylcarbazole95% Ethanol orgsyn.org

Chromatographic Separation Methods for Structural Homogeneity

Ensuring the purity and structural homogeneity of this compound is critical for its successful application in subsequent synthetic transformations. The primary methods employed for its purification and assessment of purity involve a combination of crystallization and thin-layer chromatography (TLC).

Following its synthesis, the crude product is typically subjected to recrystallization. A common solvent system for this process is a mixture of isopropanol and dimethylformamide (DMF), often in a 5:1 volume ratio. nih.gov This technique effectively removes unreacted starting materials and monosubstituted or disubstituted brominated byproducts, yielding the desired tetrabrominated product as colorless needles. nih.gov The stark difference in solubility and crystal lattice energy between the highly symmetrical tetrabrominated carbazole and its less-substituted analogues facilitates efficient separation.

Thin-layer chromatography is the principal analytical technique used to monitor the progress of the initial bromination reaction and to assess the purity of the final product. nih.gov By spotting the reaction mixture on a silica (B1680970) gel plate and eluting with an appropriate solvent system, the disappearance of the 9-ethyl-9H-carbazole starting material and the appearance of the product spot with a distinct retention factor (Rf) can be tracked. The homogeneity of the purified product is confirmed when TLC analysis shows a single spot, indicating the absence of significant impurities.

Interactive Table: Purification and Monitoring Techniques
TechniquePurposeTypical Solvents/MaterialsObservations
CrystallizationPrimary PurificationIsopropanol/DMF (5:1 v/v)Formation of colorless needles from a yellowish bulk sample. nih.gov
Thin-Layer Chromatography (TLC)Reaction Monitoring & Purity AssessmentSilica Gel PlateA single spot indicates high purity of the final product.

Derivatization Pathways from this compound Precursors

The four bromine atoms on the this compound scaffold are versatile handles for constructing more complex molecules through various cross-coupling reactions. These reactions enable the formation of new carbon-carbon bonds, extending the π-conjugated system of the carbazole core and leading to materials with tailored electronic and photophysical properties.

Cross-Coupling Reactions for Extended Conjugation Systems

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction for the formation of C(sp²)–C(sp²) bonds. nih.gov The this compound molecule is an ideal substrate for sequential or full functionalization using this methodology. The four C-Br bonds can react with a wide range of aryl and heteroaryl boronic acids or their corresponding esters to introduce new aromatic moieties at the 1, 3, 6, and 8 positions.

This strategic functionalization allows for the creation of extended, three-dimensional π-conjugated systems. By carefully selecting the boronic acid coupling partners, researchers can modulate the resulting molecule's electronic properties, such as the HOMO/LUMO energy levels, absorption/emission spectra, and charge transport characteristics. For instance, coupling with electron-donating or electron-withdrawing aryl groups can create donor-acceptor structures with potential applications in organic electronics. While specific studies on the exhaustive Suzuki coupling of this exact tetrabromo-carbazole are not prevalent, the reaction is well-documented for other brominated carbazoles, demonstrating its feasibility. nih.gov The reaction conditions typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Interactive Table: Representative Suzuki Coupling Conditions
ComponentExample ReagentsTypical SolventsKey Role
Palladium CatalystPd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)Toluene, Dioxane, DMFCatalyzes the cross-coupling cycle.
Boronic Acid/EsterPhenylboronic acid, Pyridine-3-boronic acid-Provides the aryl/heteroaryl group.
BaseK₂CO₃, Cs₂CO₃, K₃PO₄Water (biphasic)Activates the boronic acid for transmetalation.
LigandPPh₃, SPhos, XPhos-Stabilizes and activates the palladium catalyst.

The Stille coupling reaction provides another robust pathway for C-C bond formation, reacting organotin compounds with organic halides catalyzed by palladium. organic-chemistry.org Similar to the Suzuki reaction, the four C-Br bonds of this compound serve as electrophilic sites for coupling. This method is particularly valued for its tolerance of a wide array of functional groups and the stability of the organostannane reagents.

The Stille reaction enables the introduction of various organic fragments, including vinyl, alkynyl, and aryl groups, onto the carbazole core. This versatility is instrumental in the design of complex molecular architectures. For example, by coupling with stannylated porphyrins, fullerenes, or other functional chromophores, it is possible to construct sophisticated donor-acceptor systems for applications in artificial photosynthesis or molecular electronics. The reaction typically proceeds under neutral, anhydrous conditions, which can be advantageous for sensitive substrates. The choice of palladium catalyst and ligands is crucial for achieving high yields and selectivity, especially in stepwise functionalization strategies. rsc.org

Synthesis of Polymeric and Framework Materials from Tetrahydroxy-Carbazole Precursors

A significant derivatization pathway involves the conversion of the tetrabromo-carbazole into a tetrahydroxylated analogue, which can then serve as a multifunctional monomer for the synthesis of advanced polymers and porous organic frameworks (POFs). This process begins with the substitution of the four bromine atoms with hydroxyl groups. While direct hydroxylation can be challenging, established methods for converting aryl bromides to phenols, such as palladium-catalyzed borylation followed by oxidation or copper-catalyzed hydroxylation protocols, offer viable routes to the key intermediate, 1,3,6,8-Tetrahydroxy-9-ethyl-9H-carbazole.

Once synthesized, this tetrahydroxy precursor becomes a valuable building block for polymerization. The four hydroxyl groups can participate in various condensation reactions. For example, etherification reactions with polyhalogenated aromatic linkers can lead to the formation of robust, porous poly(arylene ether) frameworks. These materials are noted for their high thermal stability and chemical resistance. The intrinsic porosity and the electron-rich nature of the carbazole units make these frameworks promising candidates for applications in gas storage, separation, and heterogeneous catalysis. The presence of hydroxyl groups within the pores can also enhance selectivity for polar molecules like CO₂ through hydrogen bonding interactions. nih.govresearchgate.net

Interactive Table: Polymerization Strategies for Tetrahydroxy-Carbazole
Polymer/Framework TypeCo-monomer / Linker ExampleResulting LinkagePotential Properties & Applications
Porous Poly(arylene ether)sTetrafluoroterephthalonitrileEther (-O-)High thermal stability, chemical resistance; Gas storage (CO₂), catalysis.
PolyestersTerephthaloyl chlorideEster (-COO-)Tunable properties; Materials for separation, sensing.
Porous Organic Frameworks1,3,5-TriformylbenzeneImine (-C=N-) after conversion of -OH to -NH₂Crystalline structure, permanent porosity; Gas separation, electronics.

Advanced Structural Elucidation and Solid State Characterization

Single-Crystal X-ray Diffraction Analysis of 1,3,6,8-Tetrabromo-9-ethyl-9H-carbazole

The definitive solid-state structure of this compound was determined through single-crystal X-ray diffraction analysis. This powerful technique has provided detailed atomic coordinates and elucidated the intricate network of intermolecular forces at play.

Single crystals of the title compound, suitable for X-ray diffraction, were obtained and analyzed at a temperature of 293 K. nih.gov The data collection was performed using a Rigaku XtaLAB mini diffractometer with Mo Kα radiation (λ = 0.71073 Å). nih.gov A multi-scan absorption correction was applied to the collected data. nih.gov

A total of 2755 reflections were measured, of which 2599 were independent. nih.gov Among these, 2071 reflections with an intensity greater than two standard deviations of the observed intensity (F² > 2σ(F²)) were considered observed and used in the final stages of structure refinement. nih.gov The R-value for merging equivalent reflections (R_int) was 0.021, indicating good agreement between the intensities of symmetry-equivalent reflections. nih.gov

Table 1: Crystal Data and Structure Refinement for this compound.

Parameter Value
Chemical Formula C₁₄H₉Br₄N
Formula Weight 510.85 g/mol
Temperature 293 K
Wavelength 0.71073 Å
Crystal System Monoclinic
Space Group P2₁/c
a 4.202(2) Å
b 14.654(6) Å
c 12.245(6) Å
β 92.758(18)°
Volume 753.1(6) ų
Z 2
Density (calculated) 2.253 Mg/m³
Absorption Coefficient 10.70 mm⁻¹
F(000) 480
Crystal Size 0.40 × 0.13 × 0.12 mm
Theta range for data collection 3.0° to 27.5°
Reflections collected 2755
Independent reflections 2599

Data sourced from Bezuglyi et al. (2015). nih.govnih.gov

The crystal structure was solved using direct methods with the SIR92 program and refined by full-matrix least-squares on F² using the SHELXL97 software package. nih.gov All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model, with their isotropic displacement parameters tied to those of the parent carbon atoms. nih.gov

The final refinement converged to a residual factor (R1) of 0.056 for the observed data and a weighted residual factor (wR2) of 0.130 for all data. nih.gov The goodness-of-fit on F² was 1.01, indicating a satisfactory refinement. nih.gov The final difference Fourier map showed residual electron density peaks and holes of 0.74 and -0.66 e Å⁻³, respectively. nih.gov

Table 2: Refinement Details for this compound.

Parameter Value
Refinement method Full-matrix least-squares on F²
Data / restraints / parameters 2600 / 1 / 172
Goodness-of-fit on F² 1.01
Final R indices [I>2σ(I)] R1 = 0.056, wR2 = 0.130
R indices (all data) R1 = 0.071, wR2 = 0.136
Absolute structure parameter 0.05(4)

Data sourced from Bezuglyi et al. (2015). nih.govnih.gov

The X-ray diffraction analysis reveals that the tricyclic carbazole (B46965) ring system is nearly planar. nih.govnih.govscienceopen.comktu.edu The root-mean-square (r.m.s.) deviation for the 13 non-hydrogen atoms comprising the carbazole core is a mere 0.017 Å, confirming a high degree of planarity. nih.govnih.govscienceopen.comktu.edu

In contrast, the ethyl group at the N9 position is not coplanar with the carbazole system. The methyl carbon atom of the ethyl group deviates significantly from the mean plane of the tricyclic system by 1.072(17) Å. nih.govnih.govscienceopen.comktu.edu This out-of-plane orientation of the ethyl group is a common feature in N-alkylated carbazoles.

The packing of this compound molecules in the crystal lattice is primarily governed by a combination of halogen–halogen contacts and weaker C-H⋯π interactions. These non-covalent forces dictate the supramolecular architecture of the compound in the solid state.

While the primary crystallographic report for the tetrabromo derivative does not explicitly detail C-H⋯π interactions, analysis of closely related structures suggests their potential role in the crystal packing. nih.gov For instance, in the crystal structure of 3-bromo-9-ethyl-9H-carbazole, H⋯π contacts with distances between 2.698 Å and 2.898 Å are observed, which are shorter than the van der Waals contact distance. researchgate.net These interactions involve hydrogen atoms of the ethyl group or the carbazole ring acting as weak hydrogen bond donors and the electron-rich π-system of an adjacent carbazole ring acting as the acceptor.

Spectroscopic Characterization for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic compounds by providing detailed information about the chemical environment of individual atoms.

High-resolution proton NMR (¹H NMR) spectroscopy offers exceptional detail in determining the structure of this compound. The ¹H NMR spectrum, recorded at 700 MHz in deuterated chloroform (B151607) (CDCl₃), provides definitive evidence for the arrangement of protons in the molecule. researchgate.net

The aromatic region of the spectrum displays two distinct signals, each corresponding to two chemically equivalent protons. A doublet at δ 7.92 ppm with a coupling constant (J) of 1.8 Hz is assigned to the protons at the C-2 and C-7 positions. Another doublet appears at δ 7.69 ppm, also with a J-coupling of 1.8 Hz, which is attributed to the protons at the C-4 and C-5 positions. The small coupling constant is indicative of a meta-coupling, which is expected for protons separated by three bonds in an aromatic system. researchgate.net

The ethyl group attached to the nitrogen atom at position 9 gives rise to two characteristic signals. A quartet at δ 5.10 ppm (J = 7.1 Hz) corresponds to the two methylene (B1212753) (-CH₂) protons, which are coupled to the three methyl protons. These three methyl (-CH₃) protons appear as a triplet at δ 1.33 ppm (J = 7.1 Hz), coupled to the adjacent methylene protons. researchgate.net

Table 1: ¹H NMR Spectroscopic Data for this compound researchgate.net

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
7.92doublet1.82HH-2, H-7
7.69doublet1.82HH-4, H-5
5.10quartet7.12H-CH₂-
1.33triplet7.13H-CH₃

While specific 2D NMR experimental data for this compound are not detailed in the available literature, the application of such techniques would be crucial for unambiguous assignment of the proton and carbon signals.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling between the methylene protons (δ 5.10 ppm) and the methyl protons (δ 1.33 ppm) of the ethyl group, as indicated by a cross-peak between these two signals. No other cross-peaks would be expected in the aromatic region, confirming the isolated nature of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would establish the direct one-bond correlations between protons and their attached carbons. This would allow for the definitive assignment of the carbon signals for C-2, C-7, C-4, C-5, and the two carbons of the ethyl group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment would provide information about longer-range (2-3 bond) couplings between protons and carbons. For instance, correlations would be expected between the methylene protons of the ethyl group and the adjacent carbon atoms of the carbazole ring system (C-4a, C-4b, and C-9a), as well as the methyl carbon.

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, mass spectrometry serves to confirm its molecular weight. The molecular formula of the compound is C₁₄H₉Br₄N. researchgate.net Based on this, the calculated molecular weight is approximately 510.85 g/mol . researchgate.net

In a typical mass spectrum for this compound, the molecular ion peak (M⁺) would be expected to appear as a characteristic isotopic cluster due to the presence of four bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, which would result in a distinctive pattern of peaks for the molecular ion and any bromine-containing fragments. The most intense peak in this cluster would correspond to the most probable combination of these isotopes.

While the full mass spectrum is not provided in the primary literature, the confirmation of the molecular weight is a critical step in the structural elucidation process.

Table 2: Molecular Weight Data for this compound researchgate.net

PropertyValue
Molecular FormulaC₁₄H₉Br₄N
Calculated Molecular Weight510.85 g/mol

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting spectrum provides a fingerprint of the functional groups present in the molecule.

Although a specific FTIR spectrum for this compound is not available in the cited literature, the expected characteristic absorption bands can be inferred from the known vibrational frequencies of related carbazole derivatives.

The spectrum would be expected to show:

Aromatic C-H stretching vibrations typically above 3000 cm⁻¹.

Aliphatic C-H stretching vibrations from the ethyl group, which would appear just below 3000 cm⁻¹.

Aromatic C=C stretching vibrations in the region of 1600-1450 cm⁻¹.

C-N stretching vibrations associated with the carbazole ring system.

C-Br stretching vibrations , which would be found in the lower frequency region of the spectrum, typically below 800 cm⁻¹.

The presence and specific positions of these bands would provide further confirmation of the molecular structure of this compound.

Electronic Structure and Photophysical Properties in Research Context

Theoretical Investigations of Electronic Structure

Computational chemistry offers powerful tools to predict and analyze the electronic characteristics of molecules. For 1,3,6,8-Tetrabromo-9-ethyl-9H-carbazole, methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are instrumental in elucidating its ground and excited state properties.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized ground state geometry and electron density distribution of molecules.

Table 1: Crystallographic Data for this compound
ParameterValueReference
Chemical FormulaC₁₄H₉Br₄N nih.gov
Molecular Weight510.85 g/mol nih.gov
Crystal SystemMonoclinic nih.gov
a4.202 (2) Å nih.gov
b14.654 (6) Å nih.gov
c12.245 (6) Å nih.gov
β92.758 (18)° nih.gov
Volume753.1 (6) ų nih.gov
Z2 nih.gov
NotesThe tricyclic ring system is almost planar, with an r.m.s. deviation of 0.017 Å. nih.govnih.gov

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for studying the properties of electronically excited states. rsc.org It allows for the calculation of excitation energies, which can be used to predict the ultraviolet-visible (UV-Vis) absorption spectra of molecules. rsc.orgmdpi.com This method has become a popular tool for chemists due to its balance of accuracy and computational efficiency. researchgate.net

While specific TD-DFT studies on this compound are not detailed in the provided context, the methodology is standard for carbazole (B46965) derivatives. scispace.com A TD-DFT calculation for this compound would involve determining the energy differences between the ground state and various excited states. These calculated energies correspond to the absorption maxima (λ_max) in the UV-Vis spectrum. The results would likely predict strong absorption in the UV region, characteristic of the π–π* transitions within the conjugated carbazole core.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's electronic behavior and reactivity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the electronic and optical properties of a material. nankai.edu.cn

In this compound, the carbazole moiety acts as the core π-conjugated system. The four electron-withdrawing bromine atoms significantly influence the energy levels of the frontier orbitals. Theoretical calculations on similar substituted carbazoles show that such functional groups can systematically tune the HOMO and LUMO energy levels. scispace.com It is expected that the bromine atoms would lower the energy of both the HOMO and LUMO compared to unsubstituted 9-ethyl-9H-carbazole. This modification of the energy gap is fundamental to designing materials with specific electronic properties for use in organic electronics. nankai.edu.cn

Table 2: Conceptual Influence of Substituents on Frontier Orbitals of a Carbazole Core
Substituent TypeEffect on HOMO EnergyEffect on LUMO EnergyEffect on HOMO-LUMO Gap
Electron-DonatingIncreases (destabilizes)Minimal ChangeDecreases
Electron-WithdrawingDecreases (stabilizes)Decreases (stabilizes)Can increase or decrease
Bromine (Halogen)Decreases (stabilizes)Decreases (stabilizes)Modulated

Advanced Photophysical Behavior

The arrangement of atoms and electrons in this compound and its derivatives gives rise to complex photophysical phenomena. These behaviors are of significant interest in the development of materials for sensors, displays, and bio-imaging.

Intramolecular Charge Transfer (ICT) is a process that occurs in molecules containing both electron-donating (D) and electron-accepting (A) moieties, typically connected by a π-conjugated bridge. rsc.org Upon photoexcitation, an electron moves from the donor to the acceptor, creating an excited state with significant charge separation. This process is fundamental to the function of many organic optoelectronic materials. frontiersin.org

While this compound itself is not a classic D-A molecule, the carbazole core is an excellent electron donor. researchgate.net This compound serves as a critical precursor for synthesizing D-A type molecules where acceptor units can be attached via reactions at the bromine sites. In such derivatives, the carbazole unit functions as the donor, and the attached groups act as acceptors, enabling ICT upon excitation. rsc.orgfrontiersin.org The efficiency of this charge transfer is a key determinant of the resulting material's photophysical properties, including its fluorescence and solvatochromism.

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules are induced to emit intensely upon aggregation in a poor solvent or in the solid state. nih.govresearchgate.net This behavior is the opposite of the common aggregation-caused quenching (ACQ) effect. The primary mechanism for AIE in many systems is the restriction of intramolecular motions (RIM), including rotations and vibrations, in the aggregated state. nih.gov This blockage of non-radiative decay pathways forces the excited state to decay radiatively, resulting in strong fluorescence.

Carbazole derivatives are a well-known class of compounds that exhibit AIE. rsc.orgrsc.orgrsc.org The rigid and bulky nature of the carbazole core, when appropriately functionalized, can lead to molecular designs that are highly susceptible to AIE. By attaching rotor-like groups to the carbazole scaffold, molecules can be created that are non-emissive in solution due to free rotation but become highly fluorescent when these rotations are hindered in an aggregate. nih.gov this compound is a valuable building block for creating such AIE-active materials, as the bromine atoms provide reactive sites for introducing groups that can induce and tune the AIE characteristics. rsc.org

Triplet State Dynamics and Energy Transfer Pathways

The photophysical behavior of this compound is expected to be dominated by the heavy-atom effect introduced by the four bromine substituents. In carbazole and its derivatives, photoexcitation typically leads to the formation of a singlet excited state (S₁). This excited state can then decay back to the ground state (S₀) via fluorescence or undergo intersystem crossing (ISC) to a triplet excited state (T₁). mdpi.com The presence of heavy atoms like bromine significantly enhances the rate of intersystem crossing due to increased spin-orbit coupling. pdx.edu

For unsubstituted carbazole, the triplet quantum yield is typically in the range of 51-56%, with a triplet state lifetime in the microsecond regime. mdpi.com However, for polybrominated carbazoles such as this compound, the rate of intersystem crossing is expected to be much faster. This rapid and efficient population of the triplet state occurs at the expense of fluorescence, leading to a significantly lower fluorescence quantum yield. The triplet state, once populated, can then decay back to the ground state via phosphorescence or non-radiative processes. The lifetime of the triplet state in such heavily brominated carbazoles is anticipated to be significantly shorter than that of the parent carbazole, potentially in the nanosecond to sub-microsecond range, due to the enhanced spin-orbit coupling which facilitates both the population and depopulation of the triplet state.

Energy transfer pathways involving the triplet state are also critical. In suitable systems, the triplet energy can be transferred to other molecules in a process known as triplet-triplet energy transfer. The efficiency of this process depends on the triplet energy level of the donor (the brominated carbazole) and the acceptor molecule. Given the high triplet quantum yield expected for this compound, it could potentially act as an effective triplet sensitizer.

Table 1: Illustrative Triplet State Kinetic Parameters for Carbazole Derivatives (Note: Data for this compound is not available in the literature. The following table provides a comparison of typical values for unsubstituted carbazole and expected trends for a heavily brominated derivative.)

Influence of Substituents on Photoluminescence Quantum Yields

The photoluminescence quantum yield (PLQY) is a measure of the efficiency of the fluorescence process. For carbazole derivatives, the PLQY is highly sensitive to the nature and position of substituents on the carbazole ring. The introduction of electron-donating or electron-withdrawing groups can alter the energy levels of the excited states and the transition probabilities.

In the case of this compound, the four bromine atoms act as heavy atoms, which, as previously discussed, dramatically increases the rate of intersystem crossing. This provides a highly efficient non-radiative decay pathway from the singlet excited state to the triplet manifold, thereby significantly quenching the fluorescence. Consequently, the photoluminescence quantum yield of this compound is expected to be very low compared to its non-brominated counterpart.

Table 2: Photoluminescence Quantum Yields of Representative Carbazole Derivatives (Note: This table illustrates the general trend of decreasing PLQY with bromination. Specific data for this compound is not available.)

Solvent Effects on Absorption and Emission Characteristics (Solvatochromism)

Solvatochromism refers to the change in the position, and sometimes intensity, of a molecule's absorption and emission bands when measured in different solvents. This phenomenon arises from the differential solvation of the ground and excited states of the molecule. The polarity of the solvent is a key factor influencing these spectral shifts. wikipedia.org

Carbazole itself exhibits some solvatochromic behavior, although the shifts are generally not very large. mdpi.com For substituted carbazoles, the extent of solvatochromism depends on the change in dipole moment upon excitation. In D–π–A (donor-pi-acceptor) type carbazole derivatives, significant solvatochromism is often observed due to a large change in charge distribution in the excited state.

In general, an increase in solvent polarity can lead to a red shift (bathochromic shift) in the emission spectrum if the excited state is more polar than the ground state, and a blue shift (hypsochromic shift) if the ground state is more polar. wikipedia.org Studies on brominated carbazole-based dyes have shown that increasing the degree of bromination can lead to a blueshift in both UV-vis absorption and photoluminescence spectra. rsc.org This is attributed to the bromine atoms causing a decrease in molecular planarity. rsc.org Therefore, it is plausible that this compound would exhibit a blue-shifted absorption and emission compared to less brominated derivatives, with some degree of solvatochromism in solvents of varying polarity.

Table 3: Illustrative Solvatochromic Data for a Generic Brominated Carbazole Derivative (Note: This table provides a hypothetical example of solvatochromic shifts. Experimental data for this compound is not available.)

Report on this compound in Advanced Materials and Device Research

A comprehensive review of scientific literature reveals no specific research detailing the application of this compound in the fabrication of organic electronic or photovoltaic devices as outlined. While the broader class of carbazole derivatives is widely utilized in these fields, specific performance data and research findings for this particular compound in the roles of an OLED host, emitter, hole-transporting layer, or as a component in dye-sensitized solar cells are not present in the available scientific publications.

The synthesis and crystal structure of this compound have been documented, confirming its existence and basic chemical properties. nih.gov The general class of N-substituted carbazole derivatives is recognized for its potential in optoelectronic devices due to favorable properties like good hole transport, high thermal stability, and a versatile structure for modification. mdpi.commagtech.com.cn However, the specific substitution pattern of four bromine atoms on the carbazole core, combined with the N-ethyl group, dictates the unique electronic and photophysical properties of a compound, meaning that the performance of one carbazole derivative cannot be extrapolated from another.

Extensive searches for research on "this compound" have yielded the following:

No information was found regarding its use as a host material in electrophosphorescent OLEDs . Research in this area focuses on other carbazole derivatives designed to have high triplet energies.

No information was found detailing its application as an emitter in blue, green, or red OLEDs . Studies on carbazole-based emitters typically involve different molecular designs to achieve specific emission colors and high quantum efficiencies.

No information was found on its utilization as a hole-transporting layer (HTL) in OLEDs . While carbazole is a common building block for HTL materials, the literature describes other derivatives tailored for this purpose.

No information was found concerning its use in dye-sensitized solar cells (DSSCs) . Research on DSSCs involves different types of carbazole-based dyes designed for efficient light harvesting and electron injection.

Applications in Advanced Materials and Device Research

Organic Electronic Devices

Photovoltaic Devices

Perovskite Solar Cells (PSCs) as Hole Transport Materials

In perovskite solar cells, the hole transport material (HTM) is a critical component that facilitates the efficient extraction of holes from the perovskite absorber layer and their transport to the electrode, while simultaneously blocking electrons. Carbazole-based derivatives are widely explored as HTMs due to their suitable energy levels and high hole mobility. bohrium.comnih.gov

The compound 1,3,6,8-Tetrabromo-9-ethyl-9H-carbazole is a strategic precursor for novel HTMs. Through cross-coupling reactions at its four bromine positions, various electron-donating aryl amine groups (like diphenylamine (B1679370) or phenothiazine) can be attached. This synthetic strategy allows for the creation of star-shaped or dendritic molecules. Such architectures are beneficial for forming stable, amorphous thin films, which are essential for uniform charge transport and device stability. The resulting complex carbazole (B46965) derivatives can achieve ionization energies that align well with the valence band of the perovskite absorber, ensuring efficient hole injection. bohrium.comnih.gov Novel HTMs synthesized from halogenated carbazole precursors have been successfully applied in PSCs, leading to devices with promising power conversion efficiencies (PCEs) of nearly 18%. bohrium.comnih.gov

Table 1: Performance of Representative Perovskite Solar Cells Employing Carbazole-Derivative Hole Transport Materials

HTM Precursor Type Highest Occupied Molecular Orbital (HOMO) Level (eV) Hole Mobility (cm²/Vs) Achieved Power Conversion Efficiency (PCE) (%)
Di-bromo-carbazole derivative -5.2 to -5.4 ~10⁻⁵ up to 18%
Bulk Heterojunction Polymer Solar Cells

Bulk heterojunction (BHJ) solar cells rely on a blended active layer of an electron donor and an electron acceptor material. nih.gov The efficiency of these devices is heavily dependent on the morphology of this blend and the electronic properties of the constituent materials. nih.gov Carbazole-based polymers are frequently used as the p-type (donor) material in these blends. wikipedia.org

This compound can be used as a monomer or a cross-linking core in the synthesis of conjugated polymers for BHJ applications. By reacting the tetrabromo-carbazole with various di-boronic esters of other aromatic compounds (e.g., thiophene (B33073), benzothiadiazole) via Suzuki polymerization, complex copolymers with tailored band gaps and energy levels can be created. The ability to functionalize at four distinct points allows for the synthesis of polymers with broad absorption spectra, which is critical for harvesting a larger portion of the solar spectrum. mdpi.com This multi-dimensional polymer growth can also influence the material's self-assembly and morphology in the blend with fullerene-based acceptors, impacting exciton (B1674681) dissociation and charge transport. google.com

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are key components in flexible and printed electronics. researchgate.net The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in the active channel. Carbazole derivatives have been successfully employed in p-channel OFETs due to their inherent hole-transporting nature. researchgate.net

The synthesis of high-performance semiconductors for OFETs can strategically utilize this compound as a central building block. The four bromine sites can be functionalized with π-extended groups, such as thiophene or acene units, through cross-coupling reactions. researchgate.net This approach allows for the creation of molecules with a planar, rigid backbone, which promotes the intermolecular π-π stacking necessary for efficient charge hopping in the solid state. The resulting materials, often oligocarbazole-thiophene derivatives, can exhibit high hole mobilities and are suitable for solution-based fabrication of the transistor's active layer. researchgate.net

Table 2: Representative Hole Mobility in OFETs Based on Carbazole-Thiophene Derivatives

Carbazole Derivative Structure Fabrication Method Hole Mobility (cm²/V·s)
Carbazole-bithiophene-carbazole Solution Casting 3.6 x 10⁻²

Chemical Sensing Technologies

The carbazole unit is an excellent fluorophore, possessing a strong fluorescence quantum yield, which makes it an ideal signaling component in chemical sensors. ub.edu this compound provides a versatile scaffold for the design of various chemosensors, where the bromine atoms can be replaced with specific receptor units designed to bind target analytes.

Design Principles for Carbazole-Based Chemosensors

The fundamental design of a carbazole-based chemosensor involves covalently linking one or more analyte-binding sites (receptors) to the carbazole core (fluorophore). The binding of an analyte to the receptor induces a change in the electronic properties of the carbazole, leading to a detectable change in its absorption (color) or emission (fluorescence) spectrum. Common signaling mechanisms include photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and fluorescence resonance energy transfer (FRET). The rigid and planar structure of the carbazole core facilitates these electronic communication pathways between the receptor and the fluorophore. ub.edu By strategically functionalizing the 1,3,6,8-positions of the carbazole scaffold, multiple receptors can be introduced, potentially leading to sensors with enhanced affinity, selectivity, and signal response. For instance, a conjugated microporous polymer based on 1,3,6,8-tetrabromo-9H-carbazole was synthesized for the fluorescent detection of nitroaromatics. bohrium.com

Development of Colorimetric Anion Sensors

Colorimetric sensors, which allow for "naked-eye" detection, are highly desirable for their simplicity and practicality. Carbazole-based structures are effective in anion sensing, particularly when functionalized with hydrogen-bond donor groups like ureas, thioureas, or amides. ub.edu

Starting from this compound, these hydrogen-bonding receptor groups can be introduced via multi-step synthesis. For example, the bromo-groups can be converted to amino groups, which can then be reacted to form urea (B33335) or amide functionalities. The electron-rich nature of the carbazole core can be further tuned by introducing electron-withdrawing groups, which can enhance the acidity of the receptor's N-H protons and increase anion affinity. ub.edu The binding of an anion (like fluoride (B91410) or acetate) to the receptors through hydrogen bonds perturbs the ICT character of the molecule, causing a distinct color change. ub.edu

Fluorescent Sensor Development for Metal Ion Detection

Carbazole-derived fluorophores are also chemically stable agents capable of detecting cations. The development of fluorescent sensors for metal ions often involves incorporating chelating ligands into the carbazole structure. These ligands can selectively bind to specific metal ions.

This compound is an ideal starting point for creating multi-ligand sensors. The four reactive sites can be functionalized with chelating groups such as amino acids, pyridines, or crown ethers. Upon binding a metal ion, the sensor's fluorescence can be either quenched ("turn-off" sensor) or enhanced ("turn-on" sensor). This change is often mediated by PET, where the electron transfer between the carbazole fluorophore and the receptor-metal complex is modulated. Carbazole-based fluorescent chemosensors have demonstrated high selectivity and sensitivity for various metal ions, including Co²⁺, Ni²⁺, and Cu²⁺.

Application in Pesticide Detection in Environmental Monitoring

The intrinsic fluorescence of carbazole-based polymers makes them excellent candidates for chemical sensors. While direct studies utilizing polymers derived specifically from this compound for pesticide detection are not extensively documented, the broader class of fluorescent porous carbazole polymers has demonstrated significant promise in this area. These materials often function based on a fluorescence quenching mechanism. frontiersin.org

Researchers have synthesized various fluorescent porous organic polymers incorporating carbazole units, including brominated derivatives. acs.orgnih.gov These polymers exhibit strong fluorescence and possess high surface areas, which facilitate the adsorption of analyte molecules like pesticides. acs.orgnih.govfigshare.com The interaction between the electron-rich polymer and electron-deficient pesticide molecules, particularly nitroaromatic or organophosphorus pesticides, can lead to a quenching of the polymer's fluorescence. researchgate.net This change in fluorescence intensity provides a sensitive and rapid method for detection.

For instance, a study on porous polymers containing N-benzyl dibromo-carbazole groups demonstrated effective detection of pesticides such as trifluralin (B1683247) and fenitrothion (B1672510) in aqueous media. acs.orgnih.gov The quenching efficiency is often quantified by the Stern-Volmer equation, with reported coefficients reaching as high as 26,040 L mol⁻¹ for certain pesticide-polymer systems, indicating a very high sensitivity. nih.gov The porosity of the polymer and the chemical structure of both the polymer and the pesticide are key factors influencing the recognition and detection capabilities. nih.gov Test papers prepared from these polymers have shown a rapid response upon contact with pesticide solutions, highlighting their potential for creating portable, real-time environmental monitoring devices. acs.orgnih.gov

Polymeric and Porous Materials

This compound is a key building block for a variety of polymeric and porous materials due to its rigid, planar structure and the four reactive bromine sites. These sites allow it to act as a tetra-functional monomer, enabling the construction of complex, cross-linked, three-dimensional networks.

Synthesis and Characterization of Polycarbazoles

Polycarbazoles are a class of conductive polymers known for their excellent hole-transporting properties, high thermal stability, and strong fluorescence. nih.gov The connectivity of the carbazole units within the polymer chain (e.g., 3,6-, 2,7-, or 1,8-linkages) significantly influences the polymer's electronic and physical properties. nih.govmdpi.com While this compound is fully substituted at the typical polymerization positions, it serves as an ideal precursor for polymerization through metal-catalyzed cross-coupling reactions.

Traditional chemical polymerization of unsubstituted or N-substituted carbazoles often proceeds via oxidative coupling. mdpi.com In this process, an oxidizing agent like ferric chloride (FeCl₃) or ammonium (B1175870) persulfate is used to generate carbazole radical cations, which then couple, typically at the 3 and 6 positions, to form the polymer chain. mdpi.commdpi.com

However, for a fully halogenated monomer like this compound, polymerization occurs through different mechanisms, primarily metal-catalyzed cross-coupling reactions. These methods utilize the carbon-bromine bonds as reactive sites. Common examples include:

Yamamoto Coupling: This method uses a nickel catalyst, such as Ni(cod)₂, to facilitate the dehalogenative coupling of aryl halides, forming aryl-aryl bonds. It is an effective way to create directly linked poly(1,8-carbazole)s from corresponding dibromo-monomers. acs.org

Suzuki Coupling: This versatile reaction involves the palladium-catalyzed coupling of an organoboron compound with an aryl halide. The tetrabromo-carbazole can be coupled with various diboronic acids or esters to create a wide range of copolymers with tailored properties.

Sonogashira Coupling: This palladium- and copper-catalyzed reaction couples terminal alkynes with aryl halides. acs.org Using this compound with di-alkyne comonomers introduces flexible and conjugated alkyne spacers into the polymer backbone, which can enhance solubility and modify the electronic properties. mdpi.com

These coupling reactions provide precise control over the polymer structure, which is crucial for tuning its final properties.

Electrochemical polymerization is a powerful technique for depositing thin, uniform, and conductive polymer films directly onto an electrode surface. mdpi.com The process typically involves the anodic oxidation of the monomer to form radical cations, which subsequently couple and grow into a polymer film. nih.govresearchgate.net For standard carbazole monomers, this oxidation occurs at potentials around +1.1 to +1.5 V versus SCE, with polymerization proceeding through the 3,6-positions. mdpi.com

For halogenated monomers like this compound, the mechanism is different. Oxidative electropolymerization is blocked at the C-H positions. Instead, polymerization can proceed via reductive electropolymerization . This process involves the electrochemical reduction of the carbon-bromine bonds, creating reactive intermediates that couple to form the polymer. This method is less common but offers a route to synthesize polycarbazoles from halogenated precursors. The resulting polymer films are often electroactive, meaning their optical and electrical properties can be reversibly changed by applying a potential, a property known as electrochromism. rsc.org

The relationship between the chemical structure and the resulting optoelectronic properties is fundamental to designing high-performance materials. Although the title compound is substituted at the 1,3,6,8-positions, the extensive research on poly(2,7-carbazole)s provides a valuable framework for understanding these relationships in all polycarbazoles. The 2,7-linkage creates a linear and rigid polymer backbone, leading to extended π-conjugation and efficient charge transport. nih.gov

Key structure-property relationships include:

Conjugation Length: A more linear and planar backbone, as seen in 2,7-linked polymers, leads to a longer effective conjugation length. This generally results in a smaller energy band gap and a red-shift in both absorption and emission spectra compared to 3,6- or 1,8-linked polymers. nih.govmdpi.com

Substituents: Attaching electron-donating or electron-withdrawing groups to the carbazole core or incorporating different comonomers can precisely tune the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This allows for the engineering of the band gap and emission color.

Steric Hindrance: Bulky side chains attached to the nitrogen atom can improve the polymer's solubility but may also disrupt interchain packing, which can affect charge mobility. Linkages at the 1,8-positions can lead to a less planar structure, which may be beneficial for certain applications like organic field-effect transistor memory. nih.gov

Table 1: Influence of Carbazole Linkage on Polymer Properties

Linkage Position Typical Polymer Structure Planarity & Conjugation Resulting Properties
2,7- Linear, rigid backbone High planarity, extended conjugation Lower band gap, efficient charge transport
3,6- Kinked structure Less effective conjugation Higher band gap, often lower mobility
1,8- Twisted backbone Reduced planarity due to steric hindrance Higher band gap, increased solubility, reduced aggregation nih.govacs.org

Covalent Organic Frameworks (COFs) and Conjugated Microporous Polymers (CMPs)

The tetra-functionality of this compound makes it an ideal monomer for creating highly cross-linked, porous materials like Covalent Organic Frameworks (COFs) and Conjugated Microporous Polymers (CMPs).

Conjugated Microporous Polymers (CMPs) are amorphous, 3D polymer networks that combine permanent microporosity with extended π-conjugation. wikipedia.org They are synthesized through irreversible bond-forming reactions, such as Sonogashira, Suzuki, or Yamamoto coupling. wikipedia.orgrsc.org The rigid structure of the carbazole monomer and the cross-linking reactions lead to a network with a high internal surface area (often >1000 m²/g) and excellent thermal and chemical stability. nih.gov However, their amorphous nature means there is no long-range structural order. wikipedia.org

Covalent Organic Frameworks (COFs) , in contrast, are crystalline porous polymers with well-defined, periodic structures. They are typically formed through reversible reactions, such as boronate ester formation or imine condensation, which allow for "error-correction" during synthesis, leading to a crystalline product. While less common, COFs can also be constructed from tetrabrominated carbazole precursors using coupling reactions under conditions that promote ordered growth.

The synthesis of both CMPs and COFs using this compound involves reacting it with complementary multi-topic linkers. For example, coupling it with a linear di-alkyne would produce a porous poly(arylene ethynylene) network, while reacting it with a tetrahedral or planar triangular comonomer can create complex 3D architectures. wikipedia.org These materials are investigated for a wide array of applications, including gas storage and separation, heterogeneous catalysis, chemical sensing, and energy storage. rsc.orgnih.gov

Table 2: Comparison of Porous Polymers from Tetrabromocarbazole

Feature Conjugated Microporous Polymers (CMPs) Covalent Organic Frameworks (COFs)
Structure Amorphous, disordered network Crystalline, ordered pores
Synthesis Irreversible coupling reactions (e.g., Sonogashira, Suzuki) Reversible reactions (e.g., imine, boronate ester)
Porosity Permanent microporosity, tunable pore size Uniform, well-defined pore channels
Properties High surface area, good stability, π-conjugated High surface area, exceptional stability, tunable electronic properties
Monomer Role 1,3,6,8-tetrabromocarbazole acts as a rigid, tetra-functional node 1,3,6,8-tetrabromocarbazole provides a defined geometric building block

Ligand Design for COF Synthesis (e.g., Tetraethynylcarbazole Derivatives)

This compound is a key precursor in the design of multitopic ligands for the synthesis of Covalent Organic Frameworks (COFs). COFs are a class of crystalline porous polymers with ordered structures and tunable properties, making them ideal candidates for applications in gas storage, separation, and catalysis. acs.org The utility of the tetrabrominated carbazole lies in its ability to be converted into more complex, functionalized linkers.

A prime example is its use in the synthesis of tetraethynylcarbazole derivatives, such as 1,3,6,8-Tetraethynyl-9H-carbazole (TECz). ossila.com This transformation is typically achieved through a palladium-catalyzed cross-coupling reaction, most notably the Sonogashira coupling, where the bromine atoms are substituted with terminal alkyne groups like trimethylsilylacetylene. wikipedia.org The silyl (B83357) protecting groups can then be removed to yield the tetra-alkyne ligand. wikipedia.org

The resulting tetraethynylcarbazole molecule is an excellent building block for COFs for several reasons:

Defined Geometry: The carbazole core provides a rigid and planar structure, which helps to direct the formation of a well-ordered, crystalline framework.

Multitopic Reactivity: The four ethynyl (B1212043) (alkyne) groups serve as reactive points that can be linked with other complementary building blocks to extend the framework in two or three dimensions. ossila.com

Electronic Properties: The conjugated π-system of the carbazole unit endows the resulting COF with desirable optoelectronic properties. acs.org

These carbazole-based linkers are classified as "Halogenated Linkers" in chemical supplier catalogs, highlighting their role as foundational materials for constructing COFs. chemsoon.com The synthesis of COFs from these ligands allows for the creation of materials with high porosity, exceptional chemical stability, and functions tailored for specific advanced applications. acs.org

Table 1: Key Compounds in Carbazole-Based COF Synthesis
Compound NameRole in SynthesisKey Feature
This compoundPrecursor/IntermediateFour reactive bromine sites for functionalization.
1,3,6,8-Tetraethynyl-9H-carbazole (TECz)Ligand/Building BlockFour terminal alkyne groups for framework construction. ossila.com
Carbazole-Based Covalent Organic Framework (COF)Final Advanced MaterialPorous, crystalline structure with tunable electronic properties. acs.org
Applications in Photocatalysis and Fluorescent Detection

The unique electronic structure of the carbazole moiety makes its derivatives, including those synthesized from this compound, highly effective in photocatalysis and fluorescent detection.

Photocatalysis

Carbazole-based materials, particularly COFs, have emerged as highly efficient metal-free heterogeneous photocatalysts. nih.gov Their performance stems from their ability to absorb light and facilitate charge separation and transport. acs.org

Research has shown that the degree of bromination on a carbazole structure can directly influence its photocatalytic activity. Studies on carbazole-based dyes demonstrated that increasing the bromine content enhances photocatalytic efficiency for visible-light-driven hydrogen evolution. rsc.orgrsc.org This enhancement is attributed to changes in molecular planarity and electronic properties, which can suppress dye aggregation and improve performance. rsc.orgrsc.org

COFs constructed from tetraethynylcarbazole linkers are particularly notable. For instance, a conjugated microporous polymer derived from a tetraethynylcarbazole building block was shown to generate reactive oxygen species (ROS) under visible light. ossila.com These ROS can effectively decompose pollutants, such as organic dyes and chemical warfare agents, showcasing performance superior to commercial TiO2 photocatalysts. ossila.com The stability and reusability of these carbazole-based COFs make them a sustainable option for environmental remediation and green chemistry applications. nih.gov

Fluorescent Detection

The carbazole core is an intrinsic fluorophore, and its derivatives are widely developed as fluorescent sensors. rsc.org By modifying the carbazole structure with specific functional groups, sensors can be designed to detect a wide range of analytes, including metal ions and explosives, with high sensitivity and selectivity. nih.govspringerprofessional.de

COFs provide a powerful platform for developing advanced fluorescent sensors. The porous, ordered structure allows analytes to diffuse into the framework and interact with the carbazole units, leading to a detectable change in fluorescence (e.g., quenching or enhancement). springerprofessional.de A derivative of 1,3,6,8-tetraethynyl-9H-carbazole has been successfully utilized for the fluorescent detection of nitroexplosives, where the material's fluorescence is significantly quenched upon exposure to the analyte. ossila.com Furthermore, carbazole-grafted COFs have demonstrated a "turn-on" fluorescence response for the detection of heavy metal ions like Pb2+, showcasing low detection limits and high selectivity. springerprofessional.de

Table 2: Applications of Carbazole Derivatives
ApplicationMaterial TypeExampleMechanism/Target
PhotocatalysisBrominated Carbazole DyesDye-sensitized Pt/TiO₂Enhanced hydrogen evolution with increased bromination. rsc.orgrsc.org
PhotocatalysisCarbazole-Based COFFc-CBZ-CMPGeneration of ROS for pollutant degradation. ossila.com
Fluorescent DetectionFunctionalized Carbazole COFCOF-CB"Turn-on" detection of Pb²⁺ ions. springerprofessional.de
Fluorescent DetectionTetraethynylcarbazole Derivative1,3,6,8-tetraethynyl-9-hexyl-9H-carbazoleFluorescence quenching for detection of nitroexplosives. ossila.com

Future Research Directions and Theoretical Perspectives

Computational Design of Novel Carbazole (B46965) Derivatives with Tailored Properties

Computational chemistry provides a powerful toolkit for designing novel carbazole derivatives with properties specifically tailored for advanced applications. By leveraging theoretical calculations, researchers can predict the electronic and optical characteristics of yet-to-be-synthesized molecules, saving significant time and resources. researchgate.net Methodologies such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are central to this in-silico design process.

Future research can focus on using the 1,3,6,8-Tetrabromo-9-ethyl-9H-carbazole scaffold as a starting point. Computational models can simulate the effects of replacing bromine atoms with various electron-donating or electron-accepting groups. rsc.org This allows for the precise tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for applications in organic electronics. mdpi.com For instance, simulations can predict how different substituents would alter the compound's potential as a host material in Organic Light-Emitting Diodes (OLEDs) or as a component in organic photovoltaics. rsc.org

The design process can target specific outcomes, such as enhancing thermal stability, promoting specific intermolecular packing, or achieving desired emission wavelengths. nih.govnih.gov By systematically screening a virtual library of derivatives, computational studies can identify the most promising candidates for laboratory synthesis. researchgate.net

Table 1: Key Parameters in Computational Design of Carbazole Derivatives

Parameter Computational Method Significance
HOMO/LUMO Energy Levels DFT Determines charge injection/transport properties and electronic band gap.
Triplet State Energy TD-DFT Crucial for designing host materials for phosphorescent OLEDs.
Electron Affinity & Ionization Potential DFT Predicts the stability of the molecule towards oxidation and reduction.
Molecular Geometry DFT Optimization Influences molecular packing, solubility, and intermolecular interactions.

Exploration of Intermolecular Interactions for Enhanced Material Performance

The performance of organic materials in solid-state devices is heavily influenced by intermolecular interactions. aip.org In the crystal structure of this compound, short Br⋯Br contacts have been observed, suggesting the importance of halogen bonding in its molecular packing. nih.govnih.gov Future research should systematically explore how these and other non-covalent interactions, such as π–π stacking and van der Waals forces, can be harnessed to control the morphology and electronic properties of thin films.

By modifying the substituents on the carbazole core, it is possible to steer the self-assembly process and promote specific molecular orientations. nih.gov For example, introducing groups capable of hydrogen bonding or stronger halogen bonding could lead to more ordered crystalline domains, potentially enhancing charge carrier mobility. aip.orgnih.gov Theoretical studies, particularly those using dispersion-corrected DFT, can provide valuable insights into the nature and strength of these interactions, guiding the molecular design process. aip.org

Understanding how processing conditions (e.g., substrate temperature, annealing) affect these intermolecular interactions and the resulting film morphology is another critical research avenue. The goal is to create a direct link between molecular structure, intermolecular forces, solid-state packing, and ultimately, device performance. rsc.org This knowledge is essential for moving beyond single-molecule properties to rationally designing high-performance bulk materials. nih.gov

Advanced Characterization Techniques for In-Situ Studies in Devices

To fully understand the structure-property relationships of materials like this compound, it is crucial to study them under actual operating conditions. opticsjournal.net Advanced in-situ and operando characterization techniques allow researchers to probe the morphological, chemical, and electronic changes in a material while the device is functioning. researching.cn

Future research should employ a suite of these techniques to gain a dynamic picture of how carbazole derivatives behave. researchgate.net For example, in-situ X-ray diffraction can monitor changes in the crystal structure of the material during thermal or electrical stress. opticsjournal.net Spectroscopic methods like Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) and X-ray Photoelectron Spectroscopy (XPS) can be used for depth profiling to investigate chemical degradation or ion migration within a multilayer device. unamur.be

Furthermore, in-situ ultraviolet photoelectron spectroscopy (UPS) can provide direct information on the energy level alignment at interfaces within a device during operation, which is critical for understanding charge injection and extraction processes. opticsjournal.netresearching.cn Combining these experimental observations with theoretical models will provide a comprehensive understanding of the factors that limit device efficiency and lifetime, paving the way for targeted material improvements. euroasiapub.org

Table 3: In-Situ Characterization Techniques for Organic Devices

Technique Information Gained Application
In-situ X-ray Diffraction/Scattering Real-time changes in crystal structure, molecular packing, and orientation. Studying material stability and phase transitions under thermal or electrical stress.
In-situ Atomic Force Microscopy (AFM) Evolution of film morphology and surface potential. Visualizing changes in the active layer during device operation.
Operando UV-Vis Absorption/PL Spectroscopy Changes in electronic absorption and emission properties. Monitoring the generation and decay of excited states and degradation pathways.
Operando X-ray Photoelectron Spectroscopy (XPS) Elemental and chemical state changes at surfaces and interfaces. Investigating chemical degradation mechanisms during device aging. unamur.be

Synergistic Approaches Combining Synthesis, Theory, and Application Development

The accelerated discovery and development of new high-performance materials based on the this compound framework will require a highly integrated and synergistic approach. researchgate.net This involves breaking down traditional silos between scientific disciplines and fostering close collaboration among synthetic chemists, computational theorists, and materials engineers. acs.orgroyalsocietypublishing.org

In this model, computational chemists would first identify promising molecular targets with tailored properties. acs.org Synthetic chemists would then develop efficient and scalable routes to produce these materials. royalsocietypublishing.org The synthesized compounds would undergo thorough characterization, with the experimental data being fed back to the theorists to refine and validate their computational models.

Finally, materials and device engineers would fabricate and test prototype devices, providing crucial performance data that informs the next cycle of molecular design. euroasiapub.org This iterative loop of design, synthesis, characterization, and testing creates a powerful engine for innovation, enabling the rapid optimization of material properties for specific applications. researchgate.net Such a synergistic strategy ensures that research efforts are focused and efficient, maximizing the potential for scientific and technological breakthroughs in the field of organic materials. acs.org

Table of Mentioned Compounds

Compound Name
This compound
9-Ethyl-9H-carbazole
N-bromosuccinimide
3-Bromo-9-phenyl-9H-carbazole
Phenylacetylene
3-Bromo-9-(p-tolyl)-9H-carbazole
5,5′-bis[9-(2-ethylhexyl)-9H-carbazol-3-yl]-4,4′-diphenyl-2,2′-bithiazole
1,3,6-Tribromo-9H-carbazole
3-Bromo-9H-carbazole
3,6-Diiodo-9H-carbazole
9H-carbazole

Q & A

Q. What is the optimal synthetic route for 1,3,6,8-Tetrabromo-9-ethyl-9H-carbazole?

The compound is synthesized via bromination of 9-ethyl-9H-carbazole using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 60°C for 24 hours. The reaction is monitored by TLC, followed by precipitation in ice-water and crystallization from a 5:1 isopropanol/DMF mixture. This yields colorless needles with a 76% yield. Critical parameters include excess NBS (4.5 equivalents) and controlled temperature to minimize side reactions .

Q. How is the crystal structure of this compound characterized?

X-ray diffraction reveals a nearly planar tricyclic carbazole core (r.m.s. deviation = 0.017 Å) with the ethyl group deviating by 1.072 Å. Short Br⋯Br interactions (3.636–3.660 Å), below the van der Waals contact distance (3.70 Å), dominate the crystal packing. Refinement was performed using SHELXL97, with hydrogen atoms constrained to idealized positions .

Q. What spectroscopic methods confirm the substitution pattern and purity?

¹H NMR (700 MHz, CDCl₃) shows distinct aromatic protons at δ 7.92 (d, J = 1.8 Hz) and 7.69 (d, J = 1.8 Hz), confirming bromination at the 1,3,6,8-positions. The ethyl group is identified via δ 5.10 (q) and δ 1.33 (t). TLC and melting point (155–156°C) further validate purity .

Advanced Research Questions

Q. How do halogen-halogen interactions influence material properties?

The Br⋯Br contacts induce dense molecular packing, enhancing thermal stability and electronic conjugation. These interactions are critical in optoelectronic applications, such as organic semiconductors, where tight packing improves charge transport efficiency .

Q. What challenges arise in purification due to bromine substitution?

High bromine content reduces solubility, necessitating mixed-solvent crystallization (e.g., isopropanol/DMF). Residual DMF must be thoroughly removed via vacuum distillation to avoid crystallization interference. TLC monitoring ensures reaction completion before workup .

Q. How does the ethyl substituent affect molecular conformation and device performance?

The ethyl group introduces steric hindrance, causing a 1.072 Å deviation from planarity. This slightly disrupts π-π stacking but enhances solubility for solution-processed device fabrication. Balance between planarity and solubility is key for optimizing OLED or photovoltaic performance .

Q. What strategies resolve contradictions in reported bromination yields?

Yield discrepancies often stem from NBS stoichiometry and reaction time. Excess NBS (≥4 equivalents) and extended heating (24 hours) ensure complete bromination. Comparative studies with alternative brominating agents (e.g., Br₂) highlight DMF’s role in stabilizing intermediates .

Q. How is thermal stability assessed for high-temperature applications?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed. The compound’s decomposition temperature (≥300°C) and phase transitions are measured under inert atmospheres, with protocols adapted from related carbazole polymers .

Q. What computational methods predict electronic properties?

Density functional theory (DFT) calculates HOMO-LUMO gaps, correlating with UV-Vis and cyclic voltammetry data. For example, bromine’s electron-withdrawing effect lowers LUMO levels, enhancing electron-accepting capacity in charge-transfer complexes .

Q. How are crystallization conditions optimized for single-crystal X-ray studies?

Slow evaporation of a saturated DMF/isopropanol solution at 4°C yields diffraction-quality crystals. Seed crystals or gradient cooling (1°C/hour) improve reproducibility. Rigaku CrystalClear-SM Expert software aids in data collection and refinement .

Methodological Considerations

  • Contradiction Analysis : Conflicting NMR signals may arise from residual solvents or polymorphism. Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray data .
  • Reaction Scaling : Pilot reactions (1–5 g) ensure reproducibility before kilogram-scale synthesis. DMF’s high boiling point (153°C) allows consistent heating in larger reactors .
  • Safety Protocols : Use fume hoods for bromination steps due to HBr gas emission. Quench residual NBS with aqueous Na₂S₂O₃ to prevent exothermic decomposition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.